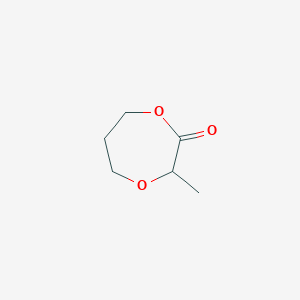

3-Methyl-1,4-dioxepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

65565-07-3 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

3-methyl-1,4-dioxepan-2-one |

InChI |

InChI=1S/C6H10O3/c1-5-6(7)9-4-2-3-8-5/h5H,2-4H2,1H3 |

InChI Key |

OXPPJEYICWLSLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OCCCO1 |

Origin of Product |

United States |

Advanced Analytical Techniques for Poly 3 Methyl 1,4 Dioxepan 2 One and Its Copolymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the chemical structure and composition of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of poly(3-methyl-1,4-dioxepan-2-one), characteristic signals corresponding to the different protons in the repeating unit are observed. For instance, in copolymers, the integration of specific proton signals allows for the determination of the comonomer composition.

¹³C NMR spectroscopy complements the data from ¹H NMR by providing information on the carbon backbone of the polymer. The chemical shifts of the carbon atoms are sensitive to their local environment, which can be used to confirm the polymer structure and, in some cases, to determine the stereochemistry and sequence distribution in copolymers. For example, the ¹³C NMR spectrum of poly(this compound) would show distinct peaks for the methyl carbon, the carbonyl carbon, and the various methylene (B1212753) carbons in the polymer chain. In copolymers, the analysis of carbonyl and other sensitive carbon signals can reveal the presence of different monomer sequences (e.g., dyads, triads), offering insights into the randomness or blockiness of the copolymer. researchgate.net

¹H and ¹³C NMR Spectral Data for Poly(this compound) and Related Polymers

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Poly(this compound) | ¹H | 1.19-1.30 (m) | CH₃ end groups |

| 1.35 (s, 3H) | -CH₃ | ||

| 1.70-1.98 (m, 2H) | >CH-CH₂- | ||

| 2.37-2.77 (m, 2H) | -CH₂-CO- | ||

| 3.93-4.45 (m, 4H) | >CH- and -CO-O-CH₂- | ||

| ¹³C | 14.7 | CH₃ end groups | |

| 24.6 and 28.0 | C6 | ||

| 30.8 | C8 | ||

| 63.0 and 63.3 | C3 | ||

| 72.5, 75.0, 75.2, 75.7 | C4 and C7 | ||

| 108.3 and 108.7 | C5 | ||

| 172.7 | C2 | ||

| Poly(1,4-dioxepan-2-one) | ¹H | 1.96 (quintet, 2H) | |

| 3.64 (triplet, 2H) | |||

| 4.08 (singlet, 2H) | |||

| 4.30 (triplet, 2H) | |||

| ¹³C | 28.6, 60.9, 67.0, 69.2, 170.7 |

This table is interactive. Users can sort and filter the data.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in poly(this compound) and its copolymers. The FTIR spectrum of these polyesters is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing around 1730-1750 cm⁻¹. google.com

Other significant bands in the FTIR spectrum include those for C-O stretching and C-H stretching and bending vibrations. mdpi.com For copolymers, changes in the position and shape of these characteristic bands can provide information about the copolymer composition and intermolecular interactions. For instance, the FTIR spectrum of a copolymer of this compound and another lactone would exhibit the characteristic peaks of both monomer units.

Characteristic FTIR Absorption Bands for Polyesters

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3600–3300 | O–H stretching (end groups or degradation products) |

| 2950–2860 | CH₂ group asymmetric and symmetric axial deformations |

| 1730–1720 | C=O bond stretching |

| 1293 | ν(C–O) and ν(C–C) of the polymer main chain (crystalline form) |

This table is interactive. Users can sort and filter the data.

Chromatographic Separation Techniques

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight characteristics of poly(this compound) and its copolymers. google.comresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution.

By using SEC, researchers can obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. For example, a controlled polymerization would be expected to yield a polymer with a narrow PDI, typically close to 1.0. The choice of eluent and calibration standards (e.g., polystyrene or polymethyl methacrylate) is critical for obtaining accurate molecular weight data. cmu.edu

SEC Data for Poly(1,4-dioxepan-2-one)

| Parameter | Value | Standards |

|---|---|---|

| Number Average Molecular Weight (Mn) | 31,000 daltons | Polymethylmethacrylate (PMMA) |

| Weight Average Molecular Weight (Mw) | 74,000 daltons | Polymethylmethacrylate (PMMA) |

This table is interactive. Users can sort and filter the data.

Mass Spectrometric Analysis (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the detailed structural analysis of polymers, including poly(this compound) and its copolymers. nih.gov It allows for the precise determination of the mass of individual polymer chains, providing information about the repeating unit mass, end-group structures, and in the case of copolymers, the comonomer sequence distribution. researchgate.nettue.nl

In a MALDI-TOF experiment, the polymer sample is mixed with a matrix and a cationization agent. Laser irradiation desorbs and ionizes the polymer chains, which are then accelerated in a time-of-flight mass analyzer. The resulting spectrum shows a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. For copolymers, the complex peak patterns can be deconvoluted to provide information on the distribution of different comonomer units within the polymer chains. tue.nl

Thermal Analysis (e.g., DSC, STA)

Thermal analysis techniques are employed to investigate the thermal transitions and stability of poly(this compound) and its copolymers.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers. google.commdpi.com The Tg is an important characteristic of the amorphous regions of the polymer, while the Tm and Tc are associated with the crystalline domains. For example, the DSC thermogram of a semicrystalline copolymer would show a glass transition followed by a crystallization exotherm upon heating and a melting endotherm. The thermal properties are highly dependent on the copolymer composition and block structure. nih.gov

Simultaneous Thermal Analysis (STA), which often combines DSC with Thermogravimetric Analysis (TGA), provides comprehensive information about the thermal behavior of the polymer. TGA measures the change in mass of a sample as a function of temperature, revealing the thermal stability and decomposition profile of the polymer.

Thermal Properties of Poly(1,4-dioxepan-2-one) and a Copolymer

| Polymer | Transition | Temperature (°C) |

|---|---|---|

| Poly(1,4-dioxepan-2-one) | Glass Transition Temperature (Tg) | -36 |

| Melting Point (Tm) | 47 | |

| PLA-b-PMPG-b-PLA (TPE100) | Melting Temperature (Tm) | 152 |

| PLA-b-PMPG-b-PLA (TPE75) | Melting Temperature (Tm) | 145 |

| PLA-b-PMPG-b-PLA (TPE50) | Melting Temperature (Tm) | 142 |

| PLA-b-PMPG-b-PLA (TPE25) | Melting Temperature (Tm) | 130 |

This table is interactive. Users can sort and filter the data.

Computational Studies on 3 Methyl 1,4 Dioxepan 2 One and Dioxepanone Polymerization

Density Functional Theory (DFT) Calculations for Monomer and Polymer Systems

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a vital tool in chemistry for interpreting and predicting the behavior of complex systems at an atomic level. wikipedia.org In the context of polymerization, DFT calculations provide valuable insights into reaction mechanisms, monomer polymerizability, and catalyst behavior. mdpi.commdpi.com

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in elucidating the complex reaction mechanisms of ring-opening polymerization (ROP) for cyclic esters like dioxepanones. mdpi.comresearchgate.net These computational methods allow for the optimization of molecular structures of key intermediates and transition states, which helps in understanding catalytic activity and stereocontrol. mdpi.com

For instance, in the organocatalytic ROP of cyclic esters, DFT modeling has been used to compare different mechanistic pathways. Studies have shown that for moderately strained lactones, a donor-acceptor mechanism is often preferred. mdpi.com The calculations can map out the energy profiles of these pathways, clearly indicating the most favorable reaction route. mdpi.com Furthermore, DFT can be employed to investigate the role of hydrogen bonding and proton exchange, which are crucial in many organocatalytic ROPs. mdpi.com

The accepted mechanism for ROP initiated by compounds like stannous octoate involves a coordination-insertion mechanism. researchgate.net DFT studies support that the process is initiated by a tin-alkoxide species, and the rate-determining step is the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer. researchgate.net Theoretical calculations of activation energies for the ROP of monomers like 1,5-dioxepan-2-one (B1217222) have been determined using these methods. researchgate.net

DFT can also predict the outcome of electropolymerization reactions by calculating the unpaired electron π-spin density distribution of monomeric radical cations to determine coupling positions in the resulting polymers. rsc.org

Analysis of Ring Strain and Polymerizability

The polymerizability of cyclic esters is significantly influenced by their ring strain. DFT calculations can be used to estimate the change in free energy during the ring-opening process, with a negative change indicating an exergonic and thus favorable polymerization. mdpi.com

The strain in a lactone ring is related to the relative stability of the s-trans and s-cis conformations of the ester group. mdpi.com DFT optimization of simple ester conformers has confirmed that the s-trans conformation is more stable. mdpi.com For various lactones, such as γ-butyrolactone (γBL) and δ-valerolactone (δVL), strain energies have been computationally determined. mdpi.com

The thermodynamics of ROP are critical for determining whether a cyclic ester can be polymerized. mdpi.com For some monomers, like α-methylene-γ-butyrolactone (MBL), polymerization is thermodynamically constrained and must be conducted at low temperatures to be successful. chinesechemsoc.org

Prediction of Catalytic Activity and Stereocontrol

DFT calculations are a valuable tool for predicting the catalytic activity and stereoselectivity of catalysts used in polymerization. mdpi.comnih.gov By modeling the interaction between the catalyst, monomer, and growing polymer chain, researchers can gain insights into the factors that control the polymerization process. nih.gov

For example, in the polymerization of propene using C1-symmetric salalen-M systems (where M = Zr, Hf), DFT calculations have revealed unconventional mechanisms for the formation of stereoerrors. nih.gov These calculations showed that the metal's nature influences the ligand's wrapping mode in the active species, which in turn dictates the stereoselectivity of the polymerization. nih.gov

DFT has also been used to explain the formation of isotactic poly(β-hydroxybutyrate) (PHB) in the polymerization of β-butyrolactone catalyzed by an achiral chromium complex. mdpi.com Furthermore, detailed DFT modeling of rac-β-butyrolactone polymerization catalyzed by a yttrium complex has provided key insights into the mechanism. mdpi.com

The integration of DFT with machine learning methods is also emerging as a powerful approach to predict catalytic activities. mdpi.comrsc.org By combining DFT-calculated descriptors with machine learning algorithms, it is possible to build models that can accurately predict the performance of a large set of catalysts. mdpi.com

Molecular Dynamics Simulations in Polymer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. researchgate.net This technique allows researchers to compute the equilibrium and dynamical properties of classical many-body systems, making it a powerful tool for investigating polymeric materials. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves over time. nih.gov

In the study of polymers, MD simulations provide atomistic-level insights that are often referred to as "computational microscopy". mdpi.com These simulations are crucial for understanding the relationship between a polymer's chemical structure, morphology, and its macroscopic properties. mdpi.com All-atom MD simulations, in particular, have been employed to study a wide variety of polymer systems, including polymer and polyelectrolyte brushes, to unravel their properties and the behavior of associated ions and water molecules. rsc.org

MD simulations can be used to investigate various phenomena in polymer systems, such as:

The dynamics of entangled active polymers, where simulations can verify theoretical predictions about their motion. arxiv.org

The interaction of water with biopolymers and interfaces, which is critical for biomedical applications. nih.gov MD simulations can reveal how water affects polymer properties like adhesion and integrity by observing changes in surface tension and water molecule diffusion. nih.gov

The effects of topological constraints and spatial distribution on the mechanical properties of polymers like polycarbonate, often using coarse-grained models to manage computational cost. mdpi.com

Application of Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in the design and optimization of catalysts for polymerization reactions. acs.orgmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a catalyst and its performance, such as activity, selectivity, or the properties of the resulting polymer. researchgate.net

The development of single-site polymerization catalysts has been particularly beneficial for QSAR studies because their well-defined structures and reaction mechanisms allow for systematic investigations. acs.org In the context of propene polymerization, ansa-metallocenes are excellent subjects for QSAR analysis due to their stereorigid ligand frameworks, which simplify the design of effective descriptors. mdpi.com

A typical QSAR workflow involves:

Generating a database of catalyst structures and their experimentally determined performance under controlled conditions. mdpi.com

Calculating a set of molecular descriptors that quantify various steric and electronic properties of the catalysts. researchgate.net

Using statistical methods or machine learning algorithms to build a model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net

Recent advancements have integrated high-throughput experimentation with predictive QSAR modeling to accelerate the discovery of new catalysts. mdpi.com Machine learning approaches, such as those using regression transformers or XGBoost algorithms, have shown significant promise in predicting catalyst performance for ring-opening polymerization and ethylene (B1197577) polymerization. mdpi.comnih.gov These models can be trained on existing experimental data and then used to predict the properties of new, untested catalysts, thereby guiding experimental efforts. nih.gov For instance, machine learning has been used to predict the catalytic activities of α-diimino nickel complexes, with models showing high correlation coefficients between predicted and actual values. mdpi.com

Transfer learning, a machine learning technique where knowledge from one task is applied to a different but related task, is also being explored in catalyst design. nih.gov This approach could allow for the prediction of effective catalysts for new reactions based on data from other catalytic systems, even with a small amount of new experimental data. nih.gov

Applications of Poly 3 Methyl 1,4 Dioxepan 2 One and Its Copolymers in Advanced Materials

Biomedical Materials Science

Copolymers derived from 1,4-dioxepan-2-one (B1250180) are noted for their use in fabricating absorbable surgical devices and coatings for medical applications. google.com The properties of these copolymers, such as compliance, in-vivo breaking strength retention, and absorption profiles, can be tailored by adjusting the monomer ratios. google.com The presence of ether bonds in the polymer backbone provides flexibility, a desirable trait for many biomedical uses. researchgate.net

Polymers of p-dioxanone and its alkyl-substituted derivatives, including those from 1,4-dioxepan-2-one, are utilized in the creation of synthetic absorbable surgical devices. google.com A key application for these materials is in the manufacturing of monofilament surgical sutures. google.com These sutures are characterized by their slow absorption in tissue without significant adverse reactions, good in-vivo strength retention, and a high degree of softness and flexibility. google.com

The homopolymer of 1,4-dioxepan-2-one is a semicrystalline polymer, which provides dimensional stability necessary for applications like molded surgical parts and sutures. google.com Copolymers can be engineered to possess the specific mechanical and biological properties required for use as absorbable monofilament sutures. google.com These materials are also suitable for coating other absorbable sutures made from materials like glycolide (B1360168) and L-lactide copolymers. google.com

Table 1: Properties of Poly(1,4-dioxepan-2-one) Relevant to Surgical Devices

| Property | Value | Source |

| Inherent Viscosity | 2.0 dL/g in HFIP | google.com |

| Glass Transition Temperature (Tg) | -36°C | google.com |

| Melting Point (Tm) | 47°C | google.com |

This data pertains to the unsubstituted homopolymer, Poly(1,4-dioxepan-2-one).

In the field of tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix, providing mechanical support and a suitable environment for tissue regeneration. diva-portal.org Biodegradable polyesters are frequently used for this purpose. diva-portal.org While direct studies on poly(3-methyl-1,4-dioxepan-2-one) for scaffolding are not prominent, its isomer, 1,5-dioxepan-2-one (B1217222) (DXO), has been extensively investigated.

Random copolymers of L-lactide and 1,5-dioxepan-2-one (poly(LLA-co-DXO)) have been successfully used to create three-dimensional porous scaffolds for bone tissue engineering. diva-portal.orgresearchgate.net These scaffolds have demonstrated good biocompatibility and support for cell attachment and growth. researchgate.net The incorporation of the amorphous poly(1,5-dioxepan-2-one) (PDXO) improves the elastic properties of the otherwise rigid polylactide. acs.org Films created from cross-linked copolymers of ε-caprolactone and 1,5-dioxepan-2-one have also shown potential for tissue engineering applications. diva-portal.org

The properties of these scaffolds can be tuned; for instance, increasing hydrophilicity can be achieved by adding surfactants, which can stimulate the expression of osteogenetic markers. diva-portal.org The successful use of the closely related poly(1,5-dioxepan-2-one) copolymers suggests that poly(this compound) could also be a viable candidate for creating biocompatible and biodegradable scaffolds with tailored properties.

Biodegradable polymers are paramount in developing systems for the sustained and controlled release of therapeutic agents. Aliphatic polyesters, including copolymers of 1,4-dioxepan-2-one and 1,5-dioxepan-2-one, are listed as suitable materials for creating polymer-based, sustained-release drug delivery systems. google.com

Specifically, amphiphilic block copolymers of Poly(ethylene glycol) and a poly(ester-ether), potentially derived from this compound, have been investigated as micelles for use as drug nanocarriers. uc.edu Copolymers of 1,5-dioxepan-2-one and L-lactide have been formulated into microspheres for the sustained release of drugs. diva-portal.org The drug release characteristics from these microspheres can be controlled by altering the monomer ratio and the preparation method. diva-portal.org The inherent hydrophilicity and degradability of polymers containing dioxepan-2-one units make them suitable for these applications. mdpi.com

The incorporation of flexible monomer units into polyester (B1180765) chains is a key strategy for creating thermoplastic elastomers. These materials combine the processability of thermoplastics with the elasticity of rubbers. The homopolymer of 1,5-dioxepan-2-one (PDXO) is a completely amorphous elastomer with a low glass transition temperature (Tg) of approximately -39°C. google.comacs.org This makes it an ideal soft segment in block copolymers. google.com

New resorbable and highly elastic ABA triblock and multiblock copolymers have been synthesized from 1,5-dioxepan-2-one (DXO) and L-lactide (LLA). acs.org These copolymers exhibit excellent elasticity with high elongations-at-break. acs.org The mechanical properties can be controlled by adjusting the length of the PDXO block. acs.org For example, poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) triblock copolymers are thermoplastic elastomers where the soft PDXO phase provides elasticity and the hard, crystalline PLLA phase provides mechanical strength and acts as physical crosslinks. cmu.edumdpi.com

Table 2: Mechanical Properties of Resorbable Elastomeric Copolymers

| Copolymer Type | Tensile Strength (σb) | Elongation at Break (εb) | Source |

| Poly(L-lactide-b-1,5-dioxepan-2-one) Copolymers | 8–20 MPa | 600–800% | acs.org |

This data pertains to copolymers of the isomer 1,5-dioxepan-2-one.

Materials for Controlled Release Systems

Advanced Manufacturing Technologies

The adaptability of polyester chemistry allows for the creation of resins suitable for advanced manufacturing techniques, including 3D printing.

Stereolithography (SLA) is a 3D printing technology that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with light. nih.gov The resins are typically composed of monomers and oligomers with photo-curable functional groups, such as acrylates or epoxides, along with a photoinitiator that starts the polymerization reaction upon light exposure. nih.govjustia.com

While there is no direct evidence of poly(this compound) being used in commercial 3D printing resins, the potential exists to functionalize these polyester backbones for such applications. For other biodegradable polyesters, this is achieved by introducing reactive groups like methacrylates. For instance, methacrylated poly(diol citrate) has been used as a photo-curable biomaterial ink for laser scanning stereolithography. justia.com This suggests a viable pathway for adapting poly(this compound) and its copolymers for use in advanced additive manufacturing, enabling the fabrication of complex, patient-specific biomedical implants with tailored degradation profiles and mechanical properties.

An extensive search for scientific literature and research data was conducted to generate an article on the applications of Poly(this compound) and its copolymers in advanced materials, specifically focusing on polymeric electrolytes and organic electrochemical transistors as per the requested outline.

Despite a thorough investigation into various scientific databases and publications, no information was found regarding the use of Poly(this compound) or its copolymers for the following applications:

Organic Electrochemical Transistors (OECTs) based on Lactone Polymers

The search did identify research on copolymers of a similar-sounding but different monomer, 1,4-dioxan-2-one (B42840) with D,L-3-methyl-1,4-dioxan-2-one. However, the applications of these copolymers were exclusively in the biomedical field, such as for electrospun scaffolds and drug delivery systems, which falls outside the scope of the requested article.

Furthermore, general searches on lactone-based polymers for polymeric electrolytes and organic electrochemical transistors did not yield any mention of the specific compound, this compound. These searches highlighted other lactone-based materials, such as those derived from ε-caprolactone and trimethylene carbonate, for these advanced material applications.

Therefore, due to the lack of available data linking Poly(this compound) to the specified energy and electronic applications, it is not possible to generate the requested article.

Green Chemistry and Sustainability in 3 Methyl 1,4 Dioxepan 2 One Research

Utilization of Renewable Feedstocks

A cornerstone of green chemistry is the utilization of renewable feedstocks to replace petrochemical sources. Research has demonstrated that methyl-substituted seven-membered cyclic carbonates, a category that includes 3-Methyl-1,4-dioxepan-2-one (also known as 4-methyl-1,3-dioxepan-2-one), can be synthesized from α,ω-diols derived from renewable acids. frontiersin.orgresearchgate.net For instance, the precursor diol, 1,4-pentanediol, can be sourced from levulinic acid, which is a well-known platform chemical derivable from the acid-catalyzed degradation of C6 sugars from biomass. frontiersin.orgresearchgate.net

Another significant renewable pathway involves itaconic acid, which is produced on an industrial scale through the fermentation of sugars like glucose or xylose by fungi such as Aspergillus terreus. researchgate.net These bio-based acids can be converted into the necessary diols for monomer synthesis. Furthermore, the use of carbon dioxide (CO2) as a renewable C1 feedstock is an attractive green strategy for producing cyclic carbonates, reducing reliance on toxic reagents like phosgene. rsc.orgacs.org The synthesis of 4-methyl-1,3-dioxepan-2-one has been successfully achieved in high yields (up to 70%) via the cyclization of these corresponding diols, providing a viable route from renewable resources to the monomer. frontiersin.orgresearchgate.net

Biodegradation Mechanisms and Environmental Fate of Poly(dioxepanone)s

Polymers derived from dioxepanones, known as poly(dioxepanone)s, are aliphatic polyesters recognized for their biodegradability. nih.gov The primary mechanism for their degradation in biological or environmental systems is hydrolysis of the ester bonds within the polymer backbone. google.comd-nb.info This process does not necessarily require microbial action, although microorganisms can play a role. rsc.orgresearchgate.net The degradation of poly(p-dioxanone) (PPDO or PPDX), the parent polymer of the class, has been extensively studied and serves as a model for substituted variants like poly(this compound).

The hydrolytic degradation is typically a two-stage process. google.com

Stage 2: This is followed by a slower degradation of the more resistant crystalline regions of the polymer. google.com

The degradation byproducts are non-toxic and can be processed by the body. d-nb.info For example, the derivatives can be converted into common metabolites like glycine (B1666218) or serine and subsequently to water and carbon dioxide, or they can be eliminated directly via urine. d-nb.info The rate and extent of biodegradation are influenced by several factors, including the polymer's molecular weight, degree of crystallinity, porosity, and the surrounding environmental conditions like pH and temperature. d-nb.infomdpi.com

| Property | Observed Change During Degradation | Mechanism/Reason | Source |

|---|---|---|---|

| Molecular Weight | Decreases over time | Hydrolytic scission of ester bonds in the polymer chain. | d-nb.inforesearchgate.net |

| Tensile Strength | Decreases significantly in early stages | Chain scission in amorphous regions reduces the polymer's structural integrity. | google.commdpi.com |

| Mass | Initial retention followed by loss | Mass loss occurs as low molecular weight fragments diffuse out of the polymer matrix. | google.comd-nb.info |

| Crystallinity | Tends to increase initially | Preferential degradation of the amorphous regions leaves behind the more crystalline domains. | d-nb.infomdpi.com |

Development of Green Synthesis and Polymerization Routes

The synthesis of poly(this compound) is typically achieved through the ring-opening polymerization (ROP) of the monomer. Traditional ROP often relies on metal-based catalysts, such as tin compounds. Green chemistry principles have spurred the development of alternative, more environmentally friendly catalytic systems.

A significant advancement in this area is the use of organocatalysts for the ROP of dioxepanones and related cyclic esters. These metal-free catalysts offer several advantages, including milder reaction conditions and avoidance of toxic metal residues in the final polymer product. Various organocatalysts have been successfully employed for the ROP of 1,5-dioxepan-2-one (B1217222) (an isomer), including strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes (e.g., t-BuP4). These catalysts have demonstrated the ability to produce well-defined polymers in a controlled manner.

For many applications of biodegradable polyesters, particularly in the biomedical field, the presence of residual metal catalysts is a significant concern due to potential toxicity. The most effective green strategy to address this is not post-synthesis purification, but the avoidance of metal catalysts altogether.

The development of organocatalyzed ROP is the primary strategy for eliminating metal contaminants. By using metal-free organic molecules like DBU, TBD, or phosphazene bases to initiate and control the polymerization, the issue of metal residue is circumvented at the source. This approach aligns with the green chemistry principle of designing safer chemicals and products, as the catalysts themselves are generally less toxic and their removal, if necessary, is often more straightforward than for metal compounds.

Reducing or eliminating the use of volatile organic solvents is another key goal of green chemistry. Bulk polymerization, where the reaction is carried out using only the monomer and catalyst without any solvent, is an ideal approach. This method minimizes waste, reduces energy consumption associated with solvent removal, and lowers the risk of environmental release of harmful solvents.

Research has shown that the ring-opening polymerization of dioxepanones can be effectively performed under solvent-free, bulk conditions. For example, the organocatalyzed ROP of 1,5-dioxepan-2-one has been successfully conducted in bulk at a moderate temperature of 60°C. Furthermore, enzymatic catalysis, another green alternative, has also been applied. Lipase-catalyzed ROP of 1,5-dioxepan-2-one has been carried out in bulk at 60°C, demonstrating that biological catalysts can also facilitate solvent-free polymerization of these monomers.

| Monomer | Catalyst Type | Specific Catalyst | Condition | Source |

|---|---|---|---|---|

| 1,5-Dioxepan-2-one (DXO) | Organocatalyst | t-BuP4 | Bulk, 60°C | |

| 1,5-Dioxepan-2-one (DXO) | Enzyme | Lipase (B570770) | Bulk, 60°C | nih.gov |

| 1,4-Dioxan-2-one (B42840) (PDO) | Organometallic | Lanthanum isopropoxide | Bulk |

Future Perspectives and Emerging Research Avenues for 3 Methyl 1,4 Dioxepan 2 One Chemistry

Design and Synthesis of Novel Substituted Dioxepanone Monomers and Co-monomers

The functionalization of biodegradable polymers is a key strategy for tuning their properties. uc.edu The synthesis of new substituted dioxepanone monomers and their use as co-monomers in polymerization reactions offer a direct route to introduce desired functionalities into the polymer backbone. Research in this area is focused on several key aspects:

Introduction of Functional Groups: Scientists are exploring the synthesis of 3-Methyl-1,4-dioxepan-2-one derivatives that incorporate various functional groups. These can include hydroxyl, carboxyl, or amino groups, which can enhance hydrophilicity, provide sites for further chemical modification, or influence the polymer's degradation profile.

Copolymerization Strategies: The random and block copolymerization of this compound with other cyclic esters, such as lactide (LA) and ε-caprolactone (CL), is a well-established method to create materials with a wide range of mechanical properties and degradation rates. researchgate.netdiva-portal.org For instance, copolymers of 1,5-dioxepan-2-one (B1217222) (DXO) and L-lactide have been synthesized to create materials with tailored properties. researchgate.net

Regioselective Synthesis: Achieving regioselective synthesis of substituted dioxepanones is a significant challenge. For example, the oxidation of 3-(2-hydroxyethoxy) propan-1-ol can be tailored to produce 1,4-dioxepan-2-one (B1250180) in high yields under basic conditions through a regioselective lactone ring closure. researchgate.net

Development of Highly Efficient and Selective Catalytic Systems

The choice of catalyst is crucial for controlling the ring-opening polymerization (ROP) of this compound, influencing the polymer's molecular weight, dispersity, and microstructure. The development of more efficient and selective catalysts is an active area of research.

Organocatalysis: Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and superbases like t-BuP4, have gained prominence as effective catalysts for the ROP of cyclic esters. mdpi.comresearchgate.net These metal-free catalysts are particularly advantageous for biomedical applications where metal contamination is a concern. mdpi.com Kinetic studies have shown that these polymerizations can proceed in a controlled manner. mdpi.comresearchgate.net

Metal-Based Catalysts: Traditional metal-based catalysts, such as those based on tin, zinc, and aluminum, continue to be investigated for their high activity. uc.edudiva-portal.org For instance, diethylzinc (B1219324) (ZnEt2) has been used as a catalyst for the ROP of 2-methyl-1,3-dioxane-4-one. uc.edu The mechanism of these catalysts often involves a coordination-insertion pathway. uc.edu

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the ROP of dioxanones, offering a green and mild alternative to traditional chemical catalysis. conicet.gov.ar

Creation of Advanced Polymer Architectures and Precise Functionalization

Moving beyond linear polymers, researchers are creating more complex and functional polymer architectures based on this compound to achieve superior properties and functionalities.

Block Copolymers: Triblock and multiblock copolymers containing segments of poly(this compound) are being synthesized to create thermoplastic elastomers with both flexible and rigid domains. diva-portal.orgacs.org For example, poly(l-lactide-b-1,5-dioxepan-2-one-b-l-lactide) triblock copolymers exhibit high elasticity. acs.org

Star-Shaped Polymers: Star-shaped polymers have been synthesized using polyol initiators like glycerol, leading to materials with unique rheological and degradation properties. google.com

Cross-linked Networks: The creation of cross-linked networks from dioxepanone-based polymers enhances their mechanical strength and tailors their degradation behavior for applications such as tissue implants. researchgate.netdiva-portal.orgresearchgate.net

Precise Functionalization: Post-polymerization modification allows for the precise introduction of functional groups onto the polymer backbone, enabling the attachment of bioactive molecules or the tuning of surface properties.

Integration with Orthogonal Polymerization Techniques

To create even more sophisticated materials, the integration of ROP of this compound with other polymerization techniques is being explored. This "orthogonal" approach allows for the synthesis of complex polymer structures that cannot be achieved by a single polymerization method.

One example of this is the combination of ROP with reversible addition-fragmentation chain transfer (RAFT) polymerization. This allows for the synthesis of block copolymers where one block is a polyester (B1180765) (from ROP) and the other is a vinyl polymer (from RAFT), leading to materials with a unique combination of properties. The use of thiocarbonylthio nucleophiles is central to this process, forming a chain transfer agent that can be bound to a polysiloxane. google.com

Tailoring Degradation Profiles for Specialized Applications

A key advantage of polymers derived from this compound is their biodegradability. Research is focused on precisely controlling the degradation rate and mechanism to meet the demands of specific applications.

Hydrolytic Degradation: The degradation of these polyesters occurs primarily through the hydrolysis of ester bonds. diva-portal.org The rate of hydrolysis is influenced by factors such as copolymer composition, crystallinity, and hydrophilicity. diva-portal.orgacs.org For instance, incorporating more hydrophilic units can increase the degradation rate. acs.org

Enzymatic Degradation: In addition to hydrolysis, enzymatic degradation can play a significant role, particularly in biological environments. The susceptibility to enzymatic attack can be tuned by altering the polymer's chemical structure.

Controlled Release: The degradation profile directly impacts the release kinetics of encapsulated drugs in drug delivery systems. ethernet.edu.et By tailoring the degradation rate, a sustained and controlled release of therapeutic agents can be achieved. diva-portal.org

Scalability and Industrial Relevance of Green Synthetic Methodologies

For this compound-based polymers to have a significant impact, their synthesis must be scalable and economically viable. There is a strong emphasis on developing green and sustainable manufacturing processes.

Q & A

Q. What are the standard synthetic routes for 3-methyl-1,4-dioxepan-2-one, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the lactone ring structure and methyl substitution. Mass spectrometry (MS) validates molecular weight (e.g., C₇H₁₀O₃ for this compound). For stereochemical analysis, ROESY NMR or X-ray crystallography resolves spatial arrangements of substituents. Comparative studies with analogs (e.g., 6,6-dimethyl-dioxepan-2-one in ) highlight shifts in chemical shifts due to steric effects .

Advanced Research Questions

Q. What kinetic models explain the dimerization behavior of this compound under varying temperatures?

- Methodological Answer : Dimerization kinetics can be modeled using Arrhenius equations, with rate constants derived from ¹H NMR integration (e.g., ). For 3-methyl-1,4-xylylene analogs (structurally similar to this compound), dimerization yields are temperature-dependent. At 24.6°C in CH₃CN, the [4+2] dimer dominates (Table A-1 in ), but higher temperatures (44.9°C) favor monomer stabilization. Computational tools like Gaussian-09 can simulate transition states to validate experimental data .

Q. How do computational studies (DFT/MD) predict the reactivity of this compound in copolymer systems?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in copolymerization. Molecular dynamics (MD) simulations assess steric hindrance from the methyl group during chain propagation. For example, this compound’s lower reactivity compared to ε-caprolactone ( ) correlates with its higher steric demand, as shown in radial distribution function (RDF) analyses .

Q. What role does this compound play in biodegradable polymer design, and how does its degradation profile compare to other lactones?

- Methodological Answer : As a monomer, it enhances polymer crystallinity and slows hydrolytic degradation due to its methyl group. In vitro degradation studies (e.g., phosphate-buffered saline at 37°C) show mass loss rates 20% slower than p-dioxanone analogs ( ). Gel permeation chromatography (GPC) tracks molecular weight reduction, while scanning electron microscopy (SEM) visualizes surface erosion patterns. Copolymer ratios (e.g., with glycolide) can tune degradation kinetics .

Q. How do conflicting NMR and MS data for this compound derivatives inform structural reassessment?

- Methodological Answer : Discrepancies between NMR integration ratios and MS fragmentation patterns often arise from impurities or tautomerism. For example, reports low synthetic yields (~2%) for γ-pyrone analogs, where NMR ROESY data resolved ambiguities in olefin geometry. Cross-validation with high-resolution MS (HRMS) and infrared (IR) spectroscopy distinguishes isobaric species. Contradictions in dimerization yields ( vs. ) may reflect solvent polarity effects on transition states .

Data Contradictions and Resolution Strategies

- Kinetic Data Variability : shows temperature-dependent dimerization rates, but reports similar yields for [4+2] dimers. Resolution involves normalizing data to solvent polarity indices (e.g., CH₃CN vs. THF) and verifying via controlled replicates.

- Stereochemical Ambiguities : Conflicting NMR assignments (e.g., vs. ) necessitate 2D-NMR (HSQC, HMBC) and computational conformational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.